

# BMS-935177: A Technical Overview of a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-935177 |           |
| Cat. No.:            | B606271    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BMS-935177**, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the TEC family, playing a pivotal role in the signaling pathways of various immune cells, including B-cells and myeloid cells.[1][2] Its inhibition is a key therapeutic strategy for a range of autoimmune diseases and B-cell malignancies.[1][3][4] This document summarizes the core mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

## **Core Mechanism of Action**

BMS-935177 is a second-generation, reversible carbazole inhibitor of BTK.[1] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP binding site of BTK, reversible inhibitors like BMS-935177 bind through non-covalent interactions.[5][6] This reversible binding offers a distinct pharmacological profile. BMS-935177 functions as an ATP-competitive inhibitor, occupying the ATP binding pocket and preventing the phosphorylation of BTK, thereby blocking downstream signaling.[6][7] This mode of action effectively suppresses B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are critical for B-cell activation, proliferation, and the secretion of pro-inflammatory cytokines.[5][8][9]

## **Quantitative Data**



The following tables summarize the key quantitative data for **BMS-935177**, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of BMS-935177

| Target/Assay                       | IC50 (nM)      | Notes                                                                      |
|------------------------------------|----------------|----------------------------------------------------------------------------|
| Human Recombinant BTK (cell-free)  | 2.8[10]        | Potent inhibition of BTK enzymatic activity.                               |
| Calcium Flux (human Ramos B cells) | 27[10][11]     | Inhibition of a key downstream event in B-cell activation.                 |
| TNFα Production (human PBMCs)      | 14[10][11]     | Inhibition of pro-inflammatory cytokine release mediated by Fcy receptors. |
| Human Whole Blood CD69 Expression  | 550 ± 100[11]  | Mean IC50 value, indicating activity in a complex biological matrix.       |
| Mouse Whole Blood CD69 Expression  | 2060 ± 240[11] | Mean IC50 value, showing species-specific differences.                     |

Table 2: Kinase Selectivity of BMS-935177



| Kinase Family | Selectivity vs. BTK | Specific Kinases<br>Inhibited (<150 nM) | Notes                                                           |
|---------------|---------------------|-----------------------------------------|-----------------------------------------------------------------|
| TEC Family    | 5- to 67-fold[10]   | TEC, BMX, ITK, TXK                      | Demonstrates good selectivity within the same kinase family.    |
| SRC Family    | >50-fold[10]        | SRC (1100-fold)                         | Highly selective against the SRC family of kinases.             |
| Other Kinases | -                   | TRKA, HER4, TRKB,<br>RET                | Other kinases inhibited with a potency of less than 150 nM.[10] |

Table 3: Preclinical Pharmacokinetic Properties of BMS-935177



| Species              | Oral<br>Bioavailability<br>(%) | Plasma<br>Protein<br>Binding | Half-life (T1/2)               | Notes                                                                              |
|----------------------|--------------------------------|------------------------------|--------------------------------|------------------------------------------------------------------------------------|
| Mouse                | 84-100[10]                     | High (<1% free)              | 4 h (at 2 mg/kg<br>i.v.)[10]   | Excellent oral bioavailability despite low aqueous solubility.[10]                 |
| Rat                  | 84-100[10]                     | High (<1% free)              | 5.1 h (at 2 mg/kg<br>i.v.)[10] | Low clearance<br>observed in<br>single<br>intravenous<br>infusion studies.<br>[10] |
| Dog                  | 84-100[10]                     | High (<1% free)              | Not specified                  |                                                                                    |
| Cynomolgus<br>Monkey | 84-100[10]                     | High (<1% free)              | Not specified                  | _                                                                                  |
| Human                | Not specified                  | High (<1% free)<br>[10]      | Not specified                  |                                                                                    |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of **BMS-935177**.

## **Human Recombinant BTK Inhibition Assay**

Objective: To determine the in vitro potency of **BMS-935177** in inhibiting the enzymatic activity of human recombinant BTK.

#### Methodology:[11]

• Prepare a reaction mixture in a 384-well plate containing:



- BMS-935177 at 11 different concentrations (dissolved in 10 mM DMSO).
- Human recombinant BTK (1 nM).
- Fluoresceinated peptide substrate (1.5 μΜ).
- ATP (20 μM, corresponding to the Km app).
- Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO).
- The final volume of the reaction is 30 μL.
- Incubate the plate at room temperature for 60 minutes.
- Terminate the reaction by adding 45 μL of 35 mM EDTA to each well.
- Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
- Detect the separated products using fluorescence (excitation at 488 nm, emission at 530 nm).
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Mouse Anti-Collagen Antibody-Induced Arthritis (CAIA) Model

Objective: To evaluate the in vivo efficacy of **BMS-935177** in a mouse model of inflammatory arthritis.

#### Methodology:[11]

- Induce arthritis in mice by intraperitoneally (i.p.) injecting a mixture of four monoclonal antimouse type II collagen antibodies (1 mg of each).
- Immediately after antibody injection, begin daily oral dosing with one of the following:



- Vehicle (EtOH:TPGS:PEG300, 5:5:90).
- BMS-935177 (10 or 30 mg/kg).
- Dexamethasone (1 mg/kg) as a positive control.
- Three days after the initial antibody injection, administer 1.25 mg/kg of lipopolysaccharide (LPS) i.p. to boost the inflammatory response.
- Monitor the mice three times per week for the development and severity of paw inflammation.
- Assess paw inflammation using a clinical scoring system.

## **Visualizations**

The following diagrams illustrate key concepts related to BMS-935177.



Click to download full resolution via product page

Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-935177.





Click to download full resolution via product page

Caption: Workflow for the in vitro human recombinant BTK inhibition assay.





Click to download full resolution via product page

Caption: Logical progression of BMS-935177's drug discovery and development process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure—Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (BMS-935177) (Journal Article) | OSTI.GOV [osti.gov]
- 3. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure—Activity Relationships Leading to the... [ouci.dntb.gov.ua]
- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preclinical Characterization of BIIB091, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BMS-935177: A Technical Overview of a Reversible BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606271#bms-935177-reversible-btk-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com